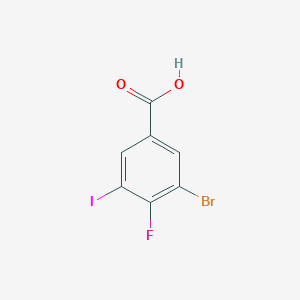

3-Bromo-4-fluoro-5-iodobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-4-fluoro-5-iodobenzoic acid is a halogen-substituted benzoic acid derivative. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring, making it a valuable intermediate in organic synthesis. The unique combination of these halogens imparts distinct chemical properties to the compound, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-5-iodobenzoic acid typically involves multi-step reactions starting from readily available precursors One common method involves the halogenation of benzoic acid derivatives

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Substitution Reactions

The halogen atoms in 3-bromo-4-fluoro-5-iodobenzoic acid exhibit varying reactivity in nucleophilic and electrophilic substitutions.

Nucleophilic Aromatic Substitution (SNAr)

-

Iodine Replacement : The iodine atom undergoes substitution with nucleophiles like amines or alkoxides due to its relatively lower bond strength. For example:

C7H3BrFIO2+NH3→C7H3BrF NH2 O2+HIReaction conditions: DMF solvent, 80–100°C, 12–24 hours.

-

Bromine Replacement : Bromine substitution requires harsher conditions (e.g., Pd catalysis) but is feasible in cross-coupling reactions (see Section 3).

Electrophilic Substitution

The electron-withdrawing carboxylic acid group deactivates the ring, but fluorine’s ortho/para-directing effects enable limited electrophilic substitutions (e.g., nitration) under strongly acidic conditions.

Esterification and Decarboxylation

The carboxylic acid group participates in typical acid-catalyzed esterification:

C7H3BrFIO2+CH3OHH+C8H5BrFIO2+H2O

-

Conditions : Methanol, H2

SO4

, reflux (6–8 hours). -

Decarboxylation : Thermal decarboxylation (200–250°C) yields 3-bromo-4-fluoro-5-iodobenzene, though this is less common due to competing decomposition.

Cross-Coupling Reactions

The iodine and bromine atoms enable transition-metal-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

Iodine undergoes coupling with aryl boronic acids:

C7H3BrFIO2+ArB OH 2Pd PPh3 4C7H3BrFArO2+BI OH 2

Ullmann-Type Coupling

Bromine participates in copper-catalyzed aryl ether formation:

C7H3BrFIO2+PhONaCuIC13H7FIO3+NaBr

-

Yields : 60–75%

-

Conditions : DMSO, 120°C, 24 hours.

Reduction and Oxidation

-

Reduction : LiAlH4

reduces the carboxylic acid to a benzyl alcohol derivative, though competing dehalogenation may occur. -

Oxidation : The methyl group (if present in analogs) oxidizes to a ketone or carboxylic acid under strong oxidizing conditions (e.g., KMnO4

) .

Halogen Exchange Reactions

Fluorine’s strong bond typically resists substitution, but iodine can be replaced via halogen exchange:

C7H3BrFIO2+Cl2→C7H3BrFClO2+I2

Mechanistic Insights

-

Coupling Reactions : The oxidative addition of Pd(0) to the C–I bond is rate-determining in Suzuki couplings.

-

SNAr : Fluorine’s electronegativity enhances the ring’s electrophilicity at the iodine position, facilitating nucleophilic attack.

Stability and Side Reactions

Scientific Research Applications

Organic Synthesis

3-Bromo-4-fluoro-5-iodobenzoic acid serves as a crucial building block in the synthesis of complex organic molecules. Its halogen substituents allow for various substitution reactions, enabling the formation of diverse derivatives used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has been explored for its potential biological activities:

- Anticancer Activity: Research indicates that halogenated benzoic acids can inhibit cell proliferation in cancer cell lines by disrupting microtubule dynamics essential for cell division.

- Anti-inflammatory Properties: Studies suggest that this compound may modulate inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases.

Biochemical Probes

In biological research, this compound is utilized as a probe to study biochemical pathways. Its ability to interact with specific molecular targets allows for insights into enzyme activity and receptor modulation .

Case Studies

Several studies have demonstrated the practical applications of this compound:

-

Cancer Cell Line Studies :

- A study investigated the cytotoxic effects of halogenated benzoic acids on human cancer cell lines, revealing that structural modifications could enhance their efficacy as anticancer agents.

-

Inflammation Models :

- In vivo studies indicated that derivatives similar to this compound reduced inflammation markers in animal models, suggesting therapeutic benefits for inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-iodobenzoic acid depends on its application. In chemical reactions, the halogen atoms act as leaving groups or participate in bond formation, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-5-iodobenzoic acid

- 4-Fluorobenzoic acid

- 2-Bromo-4,5-dimethoxybenzoic acid

- 2-Bromo-5-methoxybenzoic acid

- 4-Bromo-2-fluorobenzoic acid

Uniqueness

3-Bromo-4-fluoro-5-iodobenzoic acid is unique due to the simultaneous presence of bromine, fluorine, and iodine atoms on the benzene ring. This combination of halogens provides distinct reactivity and selectivity in chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

3-Bromo-4-fluoro-5-iodobenzoic acid is a halogenated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring, exhibits unique chemical properties that influence its reactivity and interactions with biological targets.

The molecular formula of this compound is C7H3BrFIO2, with a molecular weight of approximately 295.91 g/mol. The compound can be synthesized through various organic reactions, including halogenation and coupling reactions. The presence of multiple halogens not only affects its reactivity but also enhances its potential as a precursor for synthesizing biologically active molecules.

Table 1: Comparison of Halogenated Benzoic Acids

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | C7H3BrFIO2 | Contains three halogens, enhancing biological activity |

| 3-Bromo-5-iodobenzoic acid | C7H4BrIO2 | Similar structure but lacks fluorine |

| 4-Fluoro-3-bromo-5-iodobenzoic acid | C7H4BrFIO2 | Different substitution pattern affecting reactivity |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer research and anti-inflammatory applications. The halogen substituents play a crucial role in modulating the compound's interaction with various biological targets, including enzymes and receptors.

- Anticancer Activity : Compounds with similar structures have shown promise as potential anticancer agents. For instance, studies have indicated that halogenated benzoic acids can inhibit cell proliferation in various cancer cell lines by interfering with microtubule dynamics, which is essential for cell division .

- Anti-inflammatory Properties : The compound has also been explored for its anti-inflammatory effects. Research suggests that it may inhibit specific pathways involved in inflammation, potentially leading to therapeutic applications in treating inflammatory diseases.

The mechanism of action of this compound is believed to involve:

- Enzyme Inhibition : The compound may interact with enzymes involved in critical metabolic pathways, leading to altered enzyme activity and subsequent biological effects.

- Receptor Modulation : Its structure allows for potential binding to various receptors, influencing signaling pathways associated with cell growth and inflammation.

Case Studies

Various studies have highlighted the biological relevance of halogenated benzoic acids:

- Study on Cancer Cell Lines : A study demonstrated that derivatives of brominated benzoic acids exhibited cytotoxic effects on human cancer cell lines, suggesting that structural modifications could enhance their efficacy as anticancer agents .

- Inflammation Models : In animal models, compounds similar to this compound showed reduced markers of inflammation when administered, indicating potential therapeutic benefits for inflammatory conditions.

Properties

IUPAC Name |

3-bromo-4-fluoro-5-iodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNYFGZMALWWQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.